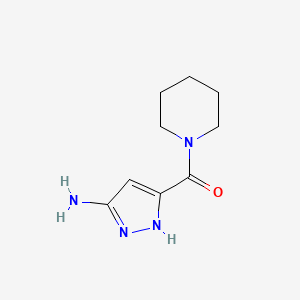

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-amino-1H-pyrazol-5-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-8-6-7(11-12-8)9(14)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDGJKCXZWOZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique attributes are best understood through comparison with analogs differing in substituents, heterocyclic rings, and saturation states. Below is a detailed analysis:

Substituent Variations

- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Key Differences: Replaces piperidine with a thiophene ring bearing cyano and diamino groups. However, the lack of a basic piperidine ring may reduce solubility in acidic environments compared to the target compound .

- 5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone Key Differences: Features a partially saturated dihydropyrazole ring and a 3-methoxyphenyl substituent. Implications: The methoxy group acts as an electron donor, increasing lipophilicity, while the dihydropyrazole’s reduced aromaticity may limit conjugation effects critical for planar binding interactions .

Heterocyclic Ring Modifications

- Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-3-pyridinyl (CAS 121306-57-8) Key Differences: Substitutes piperidine with pyridine.

- [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Key Differences: Incorporates an indole moiety. Implications: Indole’s fused bicyclic structure enhances hydrophobic interactions but may sterically hinder binding to compact active sites compared to the target compound’s simpler pyrazole .

Saturation States

- 4,5-Dihydro-1H-pyrazole Derivatives Key Differences: Partial saturation of the pyrazole ring (e.g., in CAS 121306-57-8).

Physicochemical and Functional Implications

Solubility and Lipophilicity

- The amino group in the target compound enhances water solubility via hydrogen bonding, whereas analogs with methoxy (e.g., ) or methyl groups (e.g., ) exhibit higher logP values, favoring lipid membrane penetration.

- Piperidine’s basicity improves solubility in acidic environments (e.g., gastric fluid) compared to pyridine-containing analogs .

Biological Activity

(3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, a compound featuring both pyrazole and piperidine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its significance in drug discovery.

The molecular formula for this compound is with a molecular weight of 194.23 g/mol. It is characterized by the presence of a pyrazole ring, known for its pharmacological relevance, and a piperidine ring, which enhances its biological activity.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. The compound can be synthesized through the reaction of hydrazino functional groups with acetylacetone to form the pyrazole structure. Various synthetic routes have been explored to optimize yield and purity for research purposes.

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives based on the 1H-pyrazole structure have shown efficacy against various cancer types, including lung, breast, and prostate cancers. Notably, in vitro assays demonstrated that compounds similar to this compound inhibited the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with promising results .

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to this compound exhibited significant inhibition of inflammatory markers such as TNF-alpha and IL-6 in various models. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial potential of pyrazole-based compounds has been extensively documented. Research indicates that this compound and its analogs possess activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The presence of the piperidine moiety significantly enhances this antimicrobial action .

Case Studies

Molecular Modeling Studies

Molecular modeling studies have been utilized to understand the binding interactions of this compound with various biological targets. These studies suggest that the compound acts as a kinase inhibitor, particularly targeting CDK16, which is implicated in several cancers . The flexibility of its structure allows it to interact effectively with different kinases, enhancing its potential as a therapeutic agent.

Q & A

Q. How can the synthesis of (3-amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanone be optimized for higher yields?

Methodological Answer: Optimization typically involves modifying reaction conditions such as temperature, solvent polarity, and reagent stoichiometry. For pyrazole-piperidine hybrids, stepwise synthesis is preferred:

- Step 1: React 3-amino-1H-pyrazole-5-carboxylic acid with piperidine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane under nitrogen .

- Step 2: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Critical Parameters: Maintain pH 7–8 to avoid decomposition of the amino group. Yields improve with slow addition of coupling agents at 0–5°C .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- 1H/13C NMR: Confirm substitution patterns (e.g., piperidine C=O coupling at ~165–170 ppm; pyrazole NH2 protons at δ 5.8–6.2 ppm) .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Key metrics: R-factor < 0.05, displacement parameters < 0.1 Ų .

- IR Spectroscopy: Detect characteristic bands (C=O stretch at ~1680 cm⁻¹; NH2 bend at 1600–1620 cm⁻¹) .

Advanced Research Questions

Q. How should contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Methodological Answer: Address discrepancies via:

- Dose-Response Studies: Establish EC50/IC50 values across multiple cell lines (e.g., RAW 264.7 macrophages for TNF-α inhibition vs. HepG2 for cytotoxicity) .

- Target Specificity Profiling: Use kinase/GPCR panels to identify off-target effects. For example, screen against COX-2 (anti-inflammatory) and cytochrome P450 isoforms (metabolic toxicity) .

- Mechanistic Validation: Perform siRNA knockdowns or CRISPR-Cas9 gene editing to confirm target engagement (e.g., NF-κB pathway modulation) .

Q. What computational strategies predict the compound’s binding affinity to mGlu5 receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro with mGlu5 X-ray structures (PDB: 6FFI). Focus on the allosteric binding pocket; prioritize residues W785, Y658, and S809 .

- MD Simulations (GROMACS/AMBER): Run 100-ns trajectories to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

- Free Energy Calculations (MM/PBSA): Estimate ΔGbind for lead optimization. Compare with experimental Ki values from radioligand displacement assays .

Q. How can structural analogs be designed to enhance metabolic stability without losing activity?

Methodological Answer:

- Bioisosteric Replacement: Replace the pyrazole NH2 with a methyloxadiazole group (improves metabolic resistance) .

- Piperidine Modifications: Introduce fluorine at C3 or C4 positions to block CYP3A4-mediated oxidation .

- Prodrug Strategies: Conjugate the amine with acetyl or tert-butoxycarbonyl (Boc) groups, which hydrolyze in vivo .

- In Vitro ADME Screening: Use liver microsomes (human/rat) to assess half-life (t1/2 > 60 min preferred) .

Q. What crystallographic challenges arise when resolving the compound’s polymorphs?

Methodological Answer:

- Crystal Growth: Use slow evaporation from DMSO/water (1:4) at 4°C. Avoid solvents with high volatility (e.g., acetone) to prevent amorphous precipitation .

- Twinned Crystals: Apply SHELXD for deconvolution of overlapping reflections. Use HKL-3000 for data integration .

- Disorder Handling: Refine piperidine ring disorder using PART instructions in SHELXL. Apply ISOR/SADI restraints to thermal parameters .

Q. How do electron-withdrawing substituents affect the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Electronic Effects: Nitro or cyano groups at pyrazole C4 increase electrophilicity of the ketone carbonyl, accelerating reactions with amines/thiols.

- Kinetic Studies: Monitor reaction rates (UV-Vis at 320 nm) with varying substituents. Hammett plots (σ values) correlate reactivity with substituent electronic profiles .

- DFT Calculations (Gaussian): Compute Mulliken charges to predict nucleophilic attack sites. Higher positive charge on carbonyl carbon (e.g., +0.35 e) indicates higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.